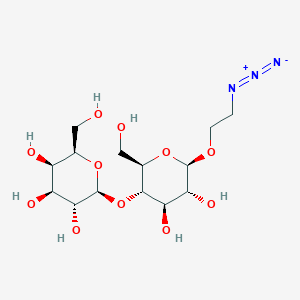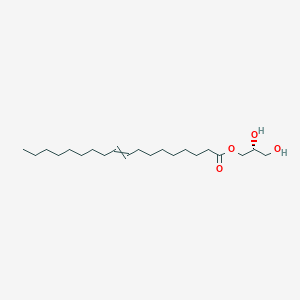
(2R)-2,3-dihydroxypropyl octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3-dihydroxypropyl octadec-9-enoate is an organic compound with the molecular formula C21H40O4. It is an ester formed from the reaction between a fatty acid and a glycerol derivative. This compound is known for its unique chemical structure, which includes a long hydrocarbon chain with a double bond and a glycerol backbone with two hydroxyl groups. It is commonly found in various natural oils and fats and has significant applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dihydroxypropyl octadec-9-enoate typically involves the esterification of oleic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst. The process can be carried out under reflux conditions to ensure complete reaction. The reaction equation is as follows:
Oleic Acid+Glycerol→(2R)-2,3-dihydroxypropyl octadec-9-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often use immobilized enzymes as catalysts to enhance the reaction rate and yield. The use of biocatalysts also allows for milder reaction conditions, reducing energy consumption and improving the overall efficiency of the process.
化学反应分析
Types of Reactions
(2R)-2,3-dihydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Esters and ethers.
科学研究应用
(2R)-2,3-dihydroxypropyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: It serves as a substrate for enzyme studies, particularly those involving lipases and esterases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the production of biodegradable lubricants and surfactants.
作用机制
The mechanism of action of (2R)-2,3-dihydroxypropyl octadec-9-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by lipases to release glycerol and oleic acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and facilitate their transport across biological membranes.
相似化合物的比较
Similar Compounds
Glycerol monostearate: Similar structure but with a saturated fatty acid chain.
Glycerol monooleate: Similar structure but with a different stereochemistry.
Glycerol monolaurate: Similar structure but with a shorter fatty acid chain.
Uniqueness
(2R)-2,3-dihydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and the presence of a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and the ability to form stable emulsions, making it valuable in various applications.
属性
分子式 |
C21H40O4 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
[(2R)-2,3-dihydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/t20-/m1/s1 |
InChI 键 |
RZRNAYUHWVFMIP-HXUWFJFHSA-N |
手性 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](CO)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
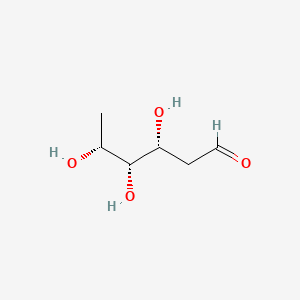
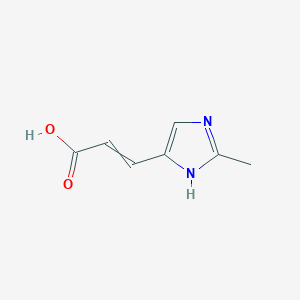
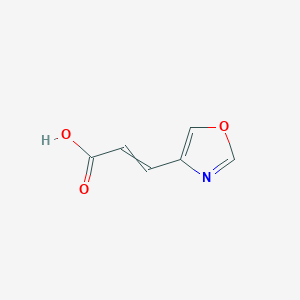
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
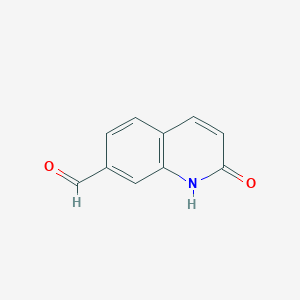
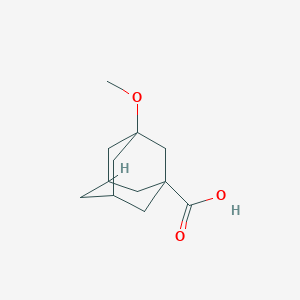


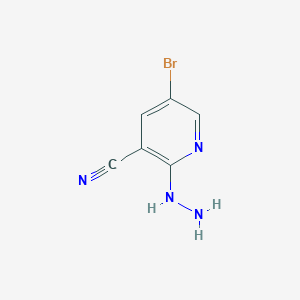
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
